2-(2-oxopropyl)benzoic Acid
Overview
Description
2-(2-oxopropyl)benzoic Acid, also known as 2-Oxopropyl benzoate, is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(2-oxopropyl)benzoic Acid is1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(2-oxopropyl)benzoic Acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
1. Copper Catalyzed Arylation
Copper catalyzed arylation processes have utilized 2-(2-oxopropyl)benzoic acid. This process involves the conversion of 2-bromobenzoic acid to 2-(2-oxopropyl)benzoic acid, showcasing its application in synthetic chemistry (Bruggink, Ray, & Mckillop, 2003).
2. Ring-Chain Tautomerism Studies
2-(2-oxopropyl)benzoic acid has been studied for its ring-chain tautomerism. This research provides insights into the equilibrium constants and stereochemistry involved in the tautomerism of acyl carboxylic acids (Bowden & Byrne, 1996).
3. Hypoglycemic Prodrugs
This compound has been identified as a hypoglycemic agent, acting as a prodrug that inhibits hepatic gluconeogenesis. Its role in sequestering coenzyme A and inhibiting medium-chain acyltransferase makes it significant in the study of diabetes treatments (Aicher et al., 1999).
4. LPA2-Specific Agonists
Research has identified nonlipid compounds, including derivatives of 2-(2-oxopropyl)benzoic acid, as specific agonists for the LPA2 receptor subtype. These compounds have potential applications in preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).
5. Thermodynamic Studies in Pharmaceuticals
Benzoic acid and its derivatives, including 2-(2-oxopropyl)benzoic acid, have been studied for their phase behavior in pharmaceutical research. This includes investigations into stability, solubility, and interactions with various solvents (Reschke et al., 2016).
6. Meta-C–H Functionalizations
Studies have explored the selective C–H bond functionalization of benzoic acids, including derivatives like 2-(2-oxopropyl)benzoic acid, providing valuable methods for organic synthesis (Li et al., 2016).
Safety And Hazards
The safety data sheet for 2-(2-oxopropyl)benzoic Acid indicates that it is a combustible solid . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye damage) . Precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), and others .
properties
IUPAC Name |
2-(2-oxopropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVWJCTZXNVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454211 | |
Record name | 2-(2-oxopropyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopropyl)benzoic Acid | |
CAS RN |
2852-91-7 | |
Record name | 2-(2-oxopropyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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